molecular formula C16H21NO B2555525 7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 1797221-94-3

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No. B2555525
CAS RN: 1797221-94-3
M. Wt: 243.35
InChI Key: YCHUMVLTNWLCMK-UHFFFAOYSA-N
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Description

“7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” is a chemical compound. It is a derivative of the 2,3,4,5-tetrahydro-1H-2-benzazepine class of compounds .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives involves the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by the action of base with or without dimethyl acetylenedicarboxylate . These quaternary salts, containing a methylene group at the nitrogen atom, are converted in the presence of base through intermediate N-ylides into the Stevens rearrangement products, namely, tetrahydro-3-benzazepines .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives are complex and involve several steps . These include the formation of 2-substituted tetrahydrobenzazepine derivatives due to a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide .

Scientific Research Applications

Future Directions

The future directions for the research and development of “7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one” and its derivatives could involve further exploration of their potential medicinal properties, such as their anticonvulsant activities . Additionally, further studies could be conducted to explore the synthesis and properties of other derivatives of 2,3,4,5-tetrahydro-1H-2-benzazepine .

properties

IUPAC Name

7-cyclohexyl-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16-15-9-8-13(12-5-2-1-3-6-12)11-14(15)7-4-10-17-16/h8-9,11-12H,1-7,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHUMVLTNWLCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(=O)NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclohexyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

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